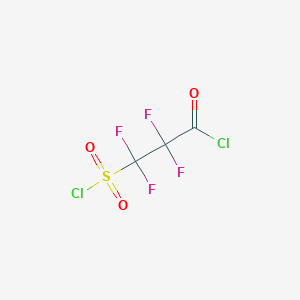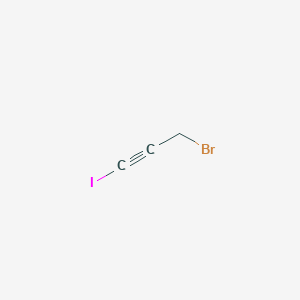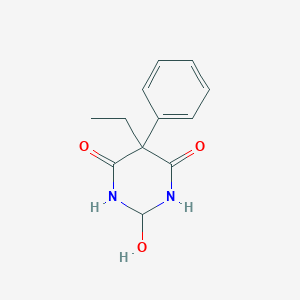
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with various substituents, making it a molecule of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Reagents: Aldehyde, β-keto ester, urea
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, yield, and purity. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine derivatives
Reduction: Formation of dihydropyrimidine derivatives
Substitution: Introduction of different substituents on the pyrimidine ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction may produce tetrahydropyrimidine derivatives.
科学的研究の応用
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Modulation: Binding to and modulating the activity of specific receptors
Signal Transduction: Affecting intracellular signaling pathways
類似化合物との比較
Similar Compounds
- 5-Ethyl-2-hydroxy-5-methyldihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-2-hydroxy-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-2-hydroxy-5-propyldihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic profile.
特性
CAS番号 |
75524-08-2 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
5-ethyl-2-hydroxy-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7,11,17H,2H2,1H3,(H,13,15)(H,14,16) |
InChIキー |
PVKBVMQSXIHKOT-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(NC1=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
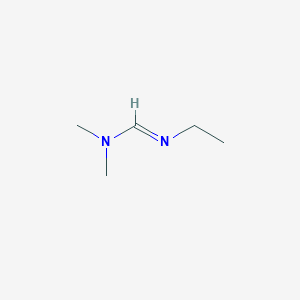
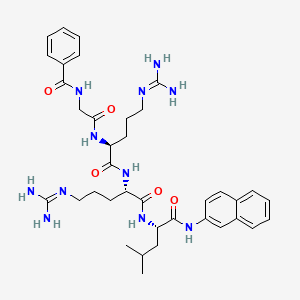
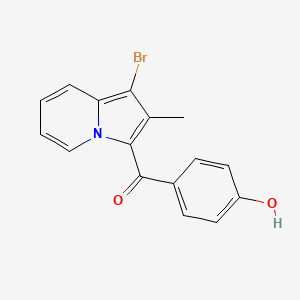
phosphanium bromide](/img/structure/B14452939.png)
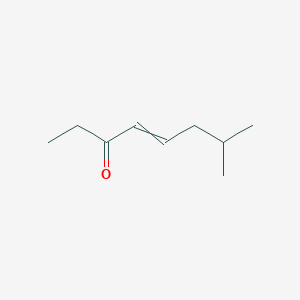
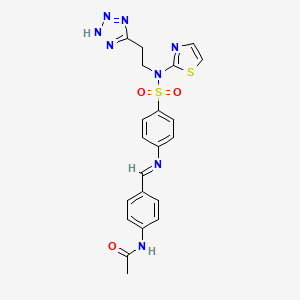
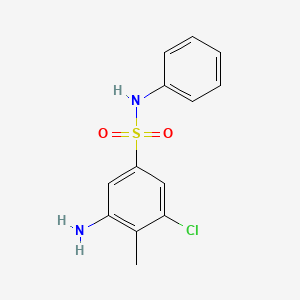
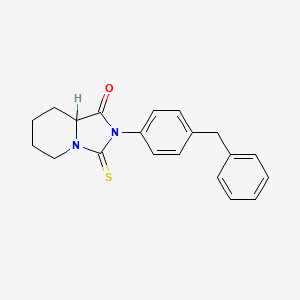
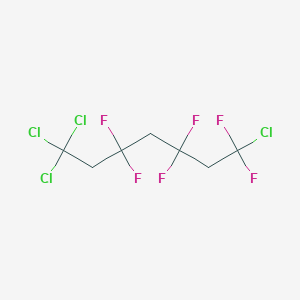
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
